molecular formula C11H18N2O B12610880 3-Amino-2-(1-amino-3-methylbut-2-en-1-yl)cyclohex-2-en-1-one CAS No. 918428-18-9

3-Amino-2-(1-amino-3-methylbut-2-en-1-yl)cyclohex-2-en-1-one

Katalognummer: B12610880
CAS-Nummer: 918428-18-9
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: XLGGDBBUUNAMTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-(1-amino-3-methylbut-2-en-1-yl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C₁₁H₁₈N₂O. It is characterized by the presence of an amino group and a cyclohexenone ring, making it a compound of interest in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(1-amino-3-methylbut-2-en-1-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of cyclohexenone with an appropriate amine under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from by-products and impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-(1-amino-3-methylbut-2-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Amino-2-(1-amino-3-methylbut-2-en-1-yl)cyclohex-2-en-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-2-(1-amino-3-methylbut-2-en-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-2-(1-amino-3-methylbut-2-en-1-yl)cyclohex-2-en-1-one is unique due to its cyclohexenone ring combined with the amino and methylbutenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Eigenschaften

CAS-Nummer

918428-18-9

Molekularformel

C11H18N2O

Molekulargewicht

194.27 g/mol

IUPAC-Name

3-amino-2-(1-amino-3-methylbut-2-enyl)cyclohex-2-en-1-one

InChI

InChI=1S/C11H18N2O/c1-7(2)6-9(13)11-8(12)4-3-5-10(11)14/h6,9H,3-5,12-13H2,1-2H3

InChI-Schlüssel

XLGGDBBUUNAMTC-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(C1=C(CCCC1=O)N)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.